2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-9-17(10-7-12)15(19)8-11-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFXBODXTBWAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzo[d]isothiazol-3(2H)-one Core: This step often involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzo[d]isothiazol-3(2H)-one structure.
Introduction of the 1,1-Dioxide Group: Oxidation of the benzo[d]isothiazol-3(2H)-one with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the 1,1-dioxide functionality.
Attachment of the 3-(4-methylpiperidin-1-yl)-3-oxopropyl Side Chain: This step involves the alkylation of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide with a suitable alkylating agent, such as 3-(4-methylpiperidin-1-yl)-3-oxopropyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the 1,1-dioxide group or other parts of the molecule.
Reduction: Reduction reactions can target the carbonyl group in the side chain or the 1,1-dioxide group, leading to various reduced derivatives.
Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group may yield alcohol derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine moiety is particularly interesting for its interaction with biological targets.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (63% for 11k) compared to traditional alkylation (20% for ) .
- Biological Activity : Piperidine/piperazine derivatives (e.g., Ipsapirone) exhibit dual acetylcholinesterase binding, while azetidine analogs prioritize steric interactions .
- Physicochemical Properties : Shorter chains (e.g., 3-oxopropyl in the target compound) balance lipophilicity and solubility better than longer alkyl analogs .
Biological Activity
The compound 2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzo[d]isothiazole family, known for its diverse biological activities. This compound features a unique structure that integrates a piperidine moiety, which is often associated with enhanced pharmacological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Benzo[d]isothiazole Core : This bicyclic structure is known for its reactivity and ability to interact with various biological targets.
- Piperidine Substituent : The presence of the 4-methylpiperidine group enhances solubility and may influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Notably, compounds with similar structures have been shown to inhibit pathways such as PI3K/AKT/mTOR, which are crucial in cancer proliferation and survival .
Pharmacological Potential
Research indicates that derivatives of benzo[d]isothiazole compounds exhibit:
- Antitumor Activity : Compounds in this class have demonstrated efficacy in inhibiting tumor growth in various cancer models .
- Antimicrobial Properties : The structural features suggest potential applications in treating infectious diseases due to their ability to disrupt microbial cell functions.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. For instance:
- Cell Line Testing : Studies showed significant inhibition of cell proliferation in breast and lung cancer cell lines at micromolar concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Significant dose-dependent effect |
| A549 (Lung) | 4.8 | Induction of apoptosis observed |
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential:
- Xenograft Models : In a mouse xenograft model, administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzo[d]isothiazole core can significantly affect potency and selectivity for specific biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Methyl Group on Piperidine | Increased solubility and receptor affinity |
| Substituents on Isothiazole | Altered interaction with target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
